3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-16-4-2-3-5-20(16)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)15-31-19-8-6-18(24)7-9-19/h2-9,17H,10-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMDQJGZCJBLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound "3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one" represents a complex molecular structure with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H22ClN4O3
- Molecular Weight : 444.89 g/mol
This structure includes a piperidine ring, a triazole moiety, and a chlorophenoxy acetyl group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies indicate that compounds similar to the triazole scaffold exhibit significant anticancer properties. The 1,2,4-triazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Triazole derivatives can inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
The presence of the piperidine and triazole moieties suggests potential antimicrobial properties. Research has indicated that derivatives of triazoles often exhibit:
- Broad-Spectrum Antibacterial Activity : The compound's structural components may enhance its ability to combat various bacterial strains .
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are valuable in treating neurodegenerative diseases like Alzheimer's .
- Urease : Compounds with urease inhibitory activity can be beneficial in managing urinary tract infections .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of triazole derivatives on different cancer cell lines reported IC50 values indicating significant potency against certain malignancies .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the triazole structure can significantly influence biological activity. For example, variations in substituents on the piperidine ring affect enzyme inhibition and anticancer efficacy .
Data Table
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that compounds similar to 3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one show promising results against various bacterial and fungal strains. For instance, a series of triazole derivatives were synthesized and evaluated for their antimicrobial efficacy using the serial dilution method. Some derivatives exhibited potent activity comparable to established antimicrobial agents .
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties due to their ability to inhibit specific pathways involved in tumor progression. The compound has been noted as a potential inhibitor of the ATF4 pathway, which is implicated in cancer cell survival and proliferation. Inhibitors targeting this pathway may offer new therapeutic strategies for treating various cancers .
Synthesis and Characterization
The synthesis of 3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Case Study 1: Antimicrobial Evaluation
In a study focusing on novel triazole derivatives, several compounds were synthesized and tested against clinical strains of bacteria. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation explored the effects of triazole derivatives on cancer cell lines. The study found that specific compounds induced apoptosis in cancer cells through the modulation of the ATF4 pathway. This highlights the therapeutic potential of triazole derivatives in oncology .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with five analogues, focusing on structural variations, molecular properties, and inferred pharmacological implications.
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenylmethyl analogue retains the 4-chlorophenoxyacetyl group but replaces o-tolyl with fluorine. Fluorine’s electronegativity may improve binding interactions (e.g., hydrogen bonding) and metabolic stability compared to methyl. The 4-bromophenylacetyl derivative highlights halogen size impact: bromine’s larger atomic radius could enhance hydrophobic interactions but reduce solubility.
The absence of the triazolone ring in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride simplifies the scaffold, likely diminishing bioactivity but improving synthetic accessibility.
Pharmacokinetic Implications :
- The hydrochloride salt and hydroxylated analogue exhibit higher polarity, suggesting improved aqueous solubility but reduced membrane permeability versus the lipophilic target compound.
Q & A
(Basic) What are the critical steps in synthesizing 3-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves:
- Piperidine functionalization : Introduce the 4-chlorophenoxyacetyl group via nucleophilic substitution or acylation under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Triazole ring formation : Use cyclization reactions (e.g., Huisgen cycloaddition) with azide and alkyne precursors, optimizing solvent polarity (e.g., DMF or THF) to favor regioselectivity .
- Methylation and coupling : Attach the o-tolyl group using Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in a degassed toluene/water system .
(Basic) How can researchers characterize the purity and structural integrity of this compound?
- Purity analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm to quantify impurities (<5%) .
- Structural confirmation : Use ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., piperidinyl methyl protons at δ 2.8–3.2 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency, monitoring reaction progress via TLC .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility and reduce byproduct formation .
- Temperature gradients : Perform reactions at incremental temperatures (e.g., 50°C, 70°C, 90°C) to identify optimal kinetic conditions for acylation steps .
(Advanced) How should researchers resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to assign overlapping proton signals (e.g., triazole vs. piperidinyl protons) .
- X-ray crystallography : If crystals are obtainable, use single-crystal diffraction to resolve ambiguities in stereochemistry or regiochemistry .
- Isotopic labeling : Synthesize deuterated analogs to track proton exchange effects in complex NMR spectra .
(Advanced) What experimental strategies can elucidate the compound’s mechanism of biological action?
- Target profiling : Conduct kinase inhibition assays (e.g., ATP-competitive binding studies) using fluorescence polarization .
- Molecular docking : Perform in silico simulations with homology models of potential targets (e.g., cytochrome P450 enzymes) to identify binding motifs .
- Metabolite tracking : Use LC-MS to monitor metabolic stability in liver microsomes and identify bioactive derivatives .
(Advanced) How can instability issues during storage be mitigated?
- Degradation studies : Accelerate stability testing under varied conditions (40°C/75% RH, light exposure) and analyze degradation products via LC-MS .
- Formulation additives : Incorporate antioxidants (e.g., BHT) or lyophilization to prevent hydrolysis of the acetylpiperidinyl group .
(Advanced) What methods are effective for analyzing synthesis byproducts and impurities?
- LC-MS/MS : Use fragmentation patterns to distinguish isobaric impurities (e.g., regioisomeric triazole derivatives) .
- Preparative chromatography : Isolate minor byproducts (>0.1%) for standalone NMR characterization .
(Advanced) How can computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for acylation or cyclization steps to predict regioselectivity and activation barriers .
- Solvent effect simulations : Use COSMO-RS to optimize solvent selection for solubility and reaction efficiency .
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